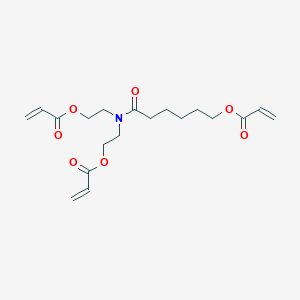
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinoethyl group, trimethoxyphenoxy moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate typically involves a multi-step process. The initial step often includes the preparation of the 3,4,5-trimethoxyphenoxyacetic acid, which is then reacted with 2-(morpholino)ethylamine under controlled conditions to form the desired amide linkage. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The final product is then converted to its hydrochloride hemihydrate form through acidification with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the purity and quantity of the final product. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The morpholinoethyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The trimethoxyphenoxy moiety may contribute to the compound’s ability to cross cellular membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence signaling pathways and enzymatic processes.
類似化合物との比較
Similar Compounds
N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: This compound shares the morpholinoethyl group but differs in its overall structure and applications.
2-Morpholinoethyl-substituted benzimidazolium salts: These compounds have similar substituents but are used primarily in different contexts, such as anticancer research.
Uniqueness
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
65876-18-8 |
|---|---|
分子式 |
C17H27ClN2O6 |
分子量 |
390.9 g/mol |
IUPAC名 |
N-(2-morpholin-4-ium-4-ylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide;chloride |
InChI |
InChI=1S/C17H26N2O6.ClH/c1-21-14-10-13(11-15(22-2)17(14)23-3)25-12-16(20)18-4-5-19-6-8-24-9-7-19;/h10-11H,4-9,12H2,1-3H3,(H,18,20);1H |
InChIキー |
IMERTOJJAPUCJF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCC[NH+]2CCOCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





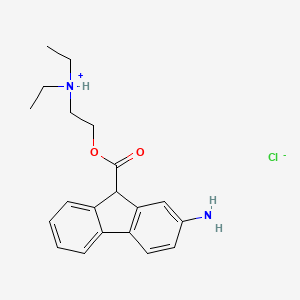
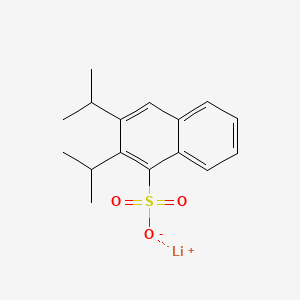
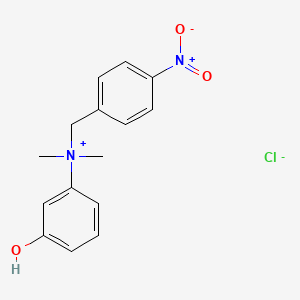
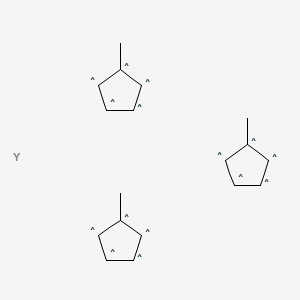
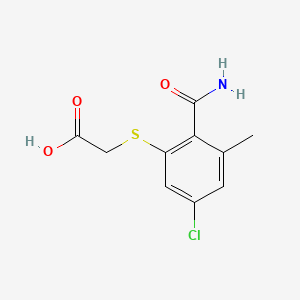

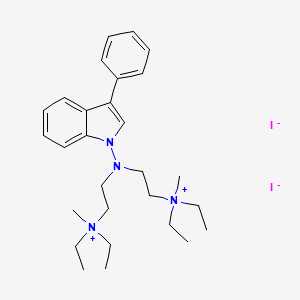

![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
